(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
Brand Name: Vulcanchem
CAS No.: 28961-43-5
VCID: VC11999096
InChI: InChI=1S/C21H32O9/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3/h5-7H,1-3,8-17H2,4H3
SMILES: CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C
Molecular Formula: C21H32O9
Molecular Weight: 428.5 g/mol

(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate

CAS No.: 28961-43-5

Cat. No.: VC11999096

Molecular Formula: C21H32O9

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate - 28961-43-5

Specification

CAS No. 28961-43-5
Molecular Formula C21H32O9
Molecular Weight 428.5 g/mol
IUPAC Name 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
Standard InChI InChI=1S/C21H32O9/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3/h5-7H,1-3,8-17H2,4H3
Standard InChI Key MTPIZGPBYCHTGQ-UHFFFAOYSA-N
SMILES CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C
Canonical SMILES CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The compound is systematically named (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate, reflecting its branched ethoxylated trimethylolpropane core functionalized with acrylate groups. It is recognized by multiple synonyms, including:

  • Ethoxylated (6) trimethylolpropane triacrylate

  • SR499

  • Aronix M-350

  • Trimethylolpropane ethoxylate triacrylate .

Molecular Formula and Structural Features

The molecular formula C₂₁H₃₂O₉ corresponds to a molecular weight of 428.47 g/mol . The structure consists of a trimethylolpropane backbone (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) ethoxylated with six ethylene oxide units, terminated by acrylate ester groups. The IUPAC name, 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate, delineates the placement of acrylate moieties on the ethoxylated arms.

Table 1: Key Identifiers

PropertyValue
CAS Number75577-70-7 (primary), 28961-43-5 (alternate)
EC Number278-260-1
Molecular Weight428.47 g/mol
Exact Mass428.205 g/mol
LogP1.62
Deprecated CAS Numbers127175-81-9, 162628-74-2, 1646525-84-9, 178886-73-2

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Ethoxylation: Trimethylolpropane reacts with ethylene oxide under basic catalysis to introduce ethoxy chains.

  • Esterification: The ethoxylated intermediate is esterified with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) or enzyme-mediated systems to yield the triacrylate derivative .

Reaction Optimization

Critical parameters include temperature control (60–80°C for ethoxylation, 90–110°C for esterification), stoichiometric excess of acrylic acid, and inert gas purging to prevent premature polymerization. The final product is purified via vacuum distillation or column chromatography to achieve >95% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a Newcrom R1 column (3 µm particle size) effectively separates this compound. The mobile phase comprises acetonitrile:water:phosphoric acid (65:35:0.1 v/v). For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid. Retention times are typically 8–10 minutes under isocratic conditions .

Table 2: HPLC Conditions

ParameterSpecification
ColumnNewcrom R1 (C18, 150 × 4.6 mm)
Mobile PhaseAcetonitrile:water:acid (65:35:0.1)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time8.5 ± 0.5 min

Spectroscopic Analysis

  • FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1180 cm⁻¹ (C-O-C ether stretch).

  • NMR (¹H): Signals at δ 6.4–5.8 ppm (acrylate protons), δ 4.3–3.5 ppm (ethylene oxide and methylene groups), δ 1.2 ppm (ethyl group).

Industrial Applications

UV-Curable Coatings and Inks

As a trifunctional acrylate, this compound serves as a crosslinking agent in UV-curable formulations. Upon exposure to UV light, it undergoes rapid radical polymerization, forming dense, abrasion-resistant networks. Applications include:

  • Printing Inks: Enhances adhesion to polyolefin substrates.

  • Floor Coatings: Improves chemical resistance and hardness.

Adhesives and Sealants

The compound’s low viscosity (200–300 cP at 25°C) makes it suitable as a reactive diluent in epoxy-acrylate hybrid adhesives, reducing volatile organic compound (VOC) emissions while maintaining bond strength (>10 MPa tensile).

Environmental Impact and Degradation

Biodegradation

Acrylate esters generally exhibit low biodegradability (15–30% in 28-day OECD 301 tests) due to their hydrophobic nature. Hydrolysis half-lives in aqueous environments range from 50–200 days, depending on pH and temperature.

Ecotoxicology

The compound’s LogP of 1.62 suggests moderate bioaccumulation potential. Acute aquatic toxicity (LC₅₀ for Daphnia magna) is estimated at 10–50 mg/L, warranting containment measures during industrial discharge.

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